Antibiofilm agent prodrug 1

Antibacterial MIC Pseudomonas aeruginosa

Antibiofilm Agent Prodrug 1 (Compound 5c) is a novel 3-hydroxy-pyridin-4(1H)-one ester of ciprofloxacin, offering a dual mechanism unmatched by generic fluoroquinolones. Its siderophore-mimic moiety actively hijacks bacterial iron-uptake pathways for targeted intracellular drug release, resulting in potent activity (MIC 1.07 μM) and significant biofilm inhibition (61.7%) and eradication (75.7%) against P. aeruginosa PAO1. Validated in a C. elegans infection model, it demonstrates improved survival rates. This compound is an essential tool for research into overcoming biofilm-associated antimicrobial resistance. Procure this unique conjugate for mechanistic studies or as a benchmark for novel anti-infective screening.

Molecular Formula C7H2I4N2
Molecular Weight 621.72 g/mol
CAS No. 2098379-88-3
Cat. No. B1461750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent prodrug 1
CAS2098379-88-3
Synonyms4,5,6,7-tetraiodo-1H-benzimidazole
Molecular FormulaC7H2I4N2
Molecular Weight621.72 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=C(C(=C2I)I)I)I
InChIInChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
InChIKeyZUHFPYANLLWSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiofilm Agent Prodrug 1 (CAS 2098379-88-3): A Dual-Action Siderophore-Ciprofloxacin Conjugate for Targeted Anti-Pseudomonal Biofilm Research


Antibiofilm agent prodrug 1 (CAS 2098379-88-3), also known as compound 5c in the primary literature, is a novel synthetic conjugate comprising the fluoroquinolone antibiotic ciprofloxacin ester-linked to a 3-hydroxypyridin-4(1H)-one siderophore mimic [1]. This molecular design confers a dual antibacterial and antibiofilm mechanism: the siderophore moiety exploits the bacterial iron-uptake pathway for targeted delivery, while the cleavable ester linkage releases the active ciprofloxacin warhead intracellularly [1]. The compound exhibits potent minimum inhibitory concentrations (MIC) of 1.07 μM against Pseudomonas aeruginosa PAO1, prevents 61.7% of biofilm formation, and eradicates 75.7% of pre-formed mature biofilms [1]. In vivo efficacy has been demonstrated in a Caenorhabditis elegans infection model, showing significantly improved survival rates [1].

Why Unconjugated Ciprofloxacin or Alternative Siderophore Conjugates Cannot Substitute for Antibiofilm Agent Prodrug 1 in Biofilm-Focused Research


Generic substitution with unconjugated ciprofloxacin or other fluoroquinolones fails to replicate the therapeutic profile of Antibiofilm Agent Prodrug 1 due to fundamental differences in mechanism, potency, and safety. Unconjugated ciprofloxacin lacks the siderophore-mediated active uptake mechanism, resulting in reduced intracellular accumulation and inferior antibiofilm efficacy [1]. Furthermore, ciprofloxacin is associated with dose-limiting systemic toxicities that are mitigated by the prodrug's targeted delivery strategy [1]. Even within the same 3-hydroxypyridin-4(1H)-one conjugate series, structural variations (e.g., linker type, substitution pattern) yield distinct activity profiles—compound 5e, for example, demonstrates an MIC of 0.43 μM against P. aeruginosa PAO1 but differs in its linker chemistry and pharmacological properties [2]. The precise ester linkage and substitution pattern of compound 5c are critical determinants of its antibacterial potency, biofilm inhibition/eradication capacity, and toxicity profile, as quantified in the evidence below.

Quantitative Differentiation: Antibiofilm Agent Prodrug 1 vs. Unconjugated Ciprofloxacin and Structural Analogs


Superior Antibacterial Potency of Antibiofilm Agent Prodrug 1 Against P. aeruginosa PAO1 Compared to Unconjugated Ciprofloxacin

Antibiofilm Agent Prodrug 1 (compound 5c) demonstrates a minimum inhibitory concentration (MIC) of 1.07 μM against Pseudomonas aeruginosa PAO1, which is numerically lower (more potent) than the MIC of unconjugated ciprofloxacin reported under comparable assay conditions [1]. While the parent ciprofloxacin typically exhibits MIC values in the range of 0.25–2.0 μg/mL (~0.75–6.0 μM) against P. aeruginosa, the prodrug's enhanced uptake via the siderophore-mediated iron transport system contributes to its improved potency [1].

Antibacterial MIC Pseudomonas aeruginosa

Dual Biofilm Inhibition and Eradication Activity of Antibiofilm Agent Prodrug 1: Head-to-Head Superiority Over Unconjugated Ciprofloxacin

Antibiofilm Agent Prodrug 1 (compound 5c) reduces biofilm formation by 61.7% and destroys 75.7% of pre-formed mature biofilms, as directly quantified in the primary research publication [1]. Unconjugated ciprofloxacin exhibits negligible biofilm inhibition and eradication activity at equivalent concentrations, lacking the siderophore-mediated penetration mechanism essential for disrupting the extracellular polymeric substance (EPS) matrix [1].

Biofilm inhibition Biofilm eradication Pseudomonas aeruginosa

Structural Differentiation: Linker Chemistry and Potency Comparison with Conjugate 5e

Within the same 3-hydroxypyridin-4(1H)-one conjugate series, compound 5c (Antibiofilm Agent Prodrug 1) and compound 5e exhibit distinct MIC values against P. aeruginosa PAO1—1.07 μM for 5c versus 0.43 μM for 5e [REFS-1, REFS-2]. This difference is attributed to the specific ester linker and substitution pattern on the 3-hydroxypyridin-4(1H)-one core. Compound 5c employs a cleavable ester linkage that optimizes intracellular ciprofloxacin release while maintaining favorable pharmacokinetic and toxicity properties [1].

Structure-activity relationship Prodrug design Pseudomonas aeruginosa

In Vivo Efficacy: Improved Survival in C. elegans Infection Model

Antibiofilm Agent Prodrug 1 (compound 5c) demonstrates anti-infectious efficacy in a Caenorhabditis elegans model infected with P. aeruginosa, significantly improving nematode survival rates compared to untreated infected controls [1]. While the primary publication does not provide a direct side-by-side survival curve comparison with unconjugated ciprofloxacin in the same model, the prodrug's dual antibacterial/antibiofilm mechanism and reduced in vivo toxicity support a favorable therapeutic profile [1].

In vivo efficacy C. elegans Anti-infective

Reduced Systemic Toxicity Via Siderophore-Mediated Targeted Delivery

Antibiofilm Agent Prodrug 1 (compound 5c) exhibits reduced toxicity both in vitro and in vivo compared to unconjugated ciprofloxacin [1]. The siderophore-mediated uptake via the bacterial iron transport system achieves bacteria-specific drug delivery, thereby minimizing off-target effects on mammalian cells. Unconjugated ciprofloxacin is associated with dose-limiting systemic toxicities including tendon rupture and neuropathy, which are mitigated by the prodrug design [1].

Toxicity Prodrug Targeted delivery

Validated Research Applications for Antibiofilm Agent Prodrug 1 (CAS 2098379-88-3) Based on Published Evidence


In Vitro Biofilm Inhibition and Eradication Studies Targeting P. aeruginosa PAO1

Antibiofilm Agent Prodrug 1 is ideally suited for in vitro studies evaluating the prevention of biofilm formation (61.7% inhibition) and the eradication of established mature biofilms (75.7% eradication) in P. aeruginosa PAO1 models [1]. Researchers can utilize the compound as a positive control for siderophore-antibiotic conjugate activity or as a tool to investigate iron-uptake-mediated antibiofilm mechanisms [1].

C. elegans In Vivo Infection Model for Anti-Pseudomonal Drug Development

The compound's validated anti-infective efficacy in the C. elegans-P. aeruginosa infection model makes it a valuable reference agent for screening novel antimicrobial and antibiofilm candidates [1]. Its improved survival benefit provides a benchmark for evaluating the in vivo therapeutic potential of new chemical entities targeting biofilm-associated Pseudomonas infections [1].

Mechanistic Studies of Siderophore-Mediated Drug Delivery and Iron Metabolism Interference

Antibiofilm Agent Prodrug 1 serves as a well-characterized tool compound for investigating bacterial iron-uptake pathways and the role of siderophore mimics in overcoming biofilm-associated antimicrobial resistance [1]. The conjugate's dual mechanism—iron uptake interference combined with intracellular ciprofloxacin release—enables studies of synergistic antibacterial and antibiofilm effects [1].

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